Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate is a fascinating compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a benzoate (benzene ring with a carboxylic acid group) linked to a triazolo[4,3-b]pyridazinyl moiety via a sulfanyl (thiol) group. This hybrid structure combines elements from different heterocyclic rings, making it intriguing for drug design.
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for this compound. One notable method involves intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol, leading to the formation of 7-benzylidene-3-methyl-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
Industrial Production:: While industrial-scale production details are scarce, laboratories typically synthesize this compound using modified versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity:: Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.
Reduction: Reduction of the carbonyl group (benzoate) is possible.
Thionyl chloride (SOCl₂): Used for sulfanyl group activation.
Hydrazine hydrate (N₂H₄·H₂O): For reduction reactions.
Various bases: To facilitate cyclization reactions.
Major Products:: The exact products depend on reaction conditions, but derivatives of the core structure are common.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as an antimicrobial, analgesic, anti-inflammatory, and antioxidant agent.
Enzyme Inhibition: It acts as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and anti-lipase agent.
Drug Design: Its unique structure makes it valuable for rational drug development.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting pathways relevant to its pharmacological activities.
Biological Activity
Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the compound's biological activity, focusing on its cytotoxicity against cancer cell lines, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazolo-pyridazine scaffold, which is known for its diverse biological activities. The general structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 334.39 g/mol
- IUPAC Name : this compound
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including the compound . The cytotoxicity was assessed using the MTT assay against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects appears to involve inhibition of c-Met kinase activity. This kinase is often overexpressed in various cancers and is associated with tumor growth and metastasis. The compound demonstrated an IC50 value of approximately 0.090 μM against c-Met kinase, comparable to established inhibitors like Foretinib .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted that modifications to the triazolo-pyridazine structure can significantly impact biological activity:
- Substituents on the Triazole Ring : Variations in substituents at positions 2 and 6 of the triazole ring have been shown to enhance potency.
- Acetyl Group Influence : The presence of an acetyl group linked via a sulfanyl bridge has been crucial for maintaining cytotoxic activity.
- Benzoate Moiety : The benzoate portion contributes to the lipophilicity of the compound, facilitating cellular uptake.
Case Studies and Applications
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- In Vivo Studies : Animal models treated with related triazolo-pyridazine derivatives showed reduced tumor sizes and improved survival rates.
- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy through synergistic effects.
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17N5O3S/c1-3-13-19-20-14-8-9-16(21-22(13)14)26-10-15(23)18-12-6-4-11(5-7-12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,18,23) |
InChI Key |
RVUQGZNDXGVBJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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